N-(2,6-diethylphenyl)-4-nitrobenzamide
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Overview
Description
N-(2,6-diethylphenyl)-4-nitrobenzamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a nitro group and a benzamide moiety, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-diethylphenyl)-4-nitrobenzamide typically involves the reaction of 2,6-diethylaniline with 4-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the industrial production include dichloromethane, toluene, and acetonitrile.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-diethylphenyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 2,6-diethylphenyl-4-aminobenzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: 2,6-diethylaniline and 4-nitrobenzoic acid.
Scientific Research Applications
N-(2,6-diethylphenyl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N-(2,6-diethylphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
Comparison with Similar Compounds
N-(2,6-diethylphenyl)-4-nitrobenzamide can be compared with other similar compounds, such as:
N-(2,6-diethylphenyl)-2-chloroacetamide: Similar structure but with a chloro group instead of a nitro group.
N-(2,6-diethylphenyl)-4-aminobenzamide: The reduced form of this compound.
2,6-diethylaniline: The parent amine used in the synthesis of this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2,6-diethylphenyl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-3-12-6-5-7-13(4-2)16(12)18-17(20)14-8-10-15(11-9-14)19(21)22/h5-11H,3-4H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOFPFHPYVYMGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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